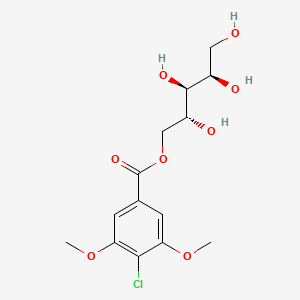
Antitumor agent-153
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Antitumor agent-153 is synthesized through a series of chemical reactions starting from PRT4165. The synthetic route involves the optimization of the parent compound to enhance its inhibitory activity against histone H2A ubiquitination. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
Antitumor agent-153 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of the parent compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-153 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of histone H2A ubiquitination and its effects on cellular processes.
Biology: Employed in research to understand the role of histone modifications in gene expression and cancer development.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various cancers, particularly osteosarcoma.
Industry: Utilized in the development of new anticancer drugs and therapeutic strategies
Wirkmechanismus
The mechanism of action of antitumor agent-153 involves the inhibition of histone H2A monoubiquitination. This inhibition disrupts the normal function of histone H2A, leading to alterations in gene expression and the suppression of cancer cell growth. The molecular targets of this compound include the enzymes involved in histone ubiquitination, such as E1 activating enzyme, E2 conjugating enzyme, and E3 ligating enzyme .
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-153 is unique in its optimized inhibition of histone H2A ubiquitination. Similar compounds include:
PRT4165: The parent compound from which this compound is derived.
Tankyrase inhibitors: Compounds like OM-153 that inhibit tankyrase enzymes and have shown antitumor efficacy in various models.
Histone deacetylase inhibitors: Compounds that target histone modifications but through different mechanisms compared to this compound.
This compound stands out due to its specific inhibition of histone H2A ubiquitination and its potent anticancer activity .
Eigenschaften
Molekularformel |
C16H8N2O6 |
|---|---|
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
2-[(2,6-dinitrophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H8N2O6/c19-15-9-4-1-2-5-10(9)16(20)12(15)8-11-13(17(21)22)6-3-7-14(11)18(23)24/h1-8H |
InChI-Schlüssel |
MJQKXAMIHCYJTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-])C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




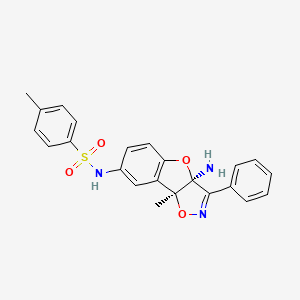
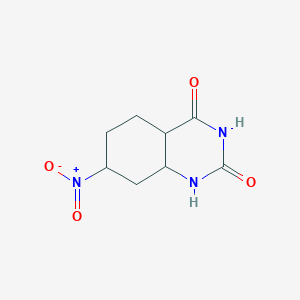
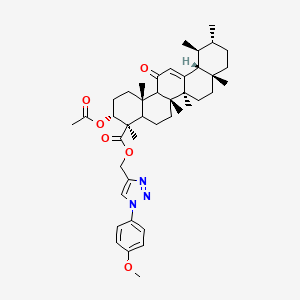
![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)
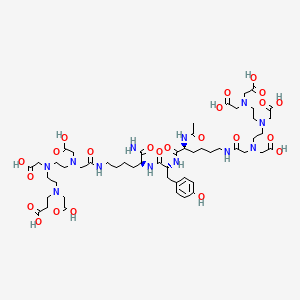
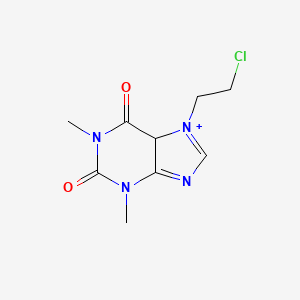
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
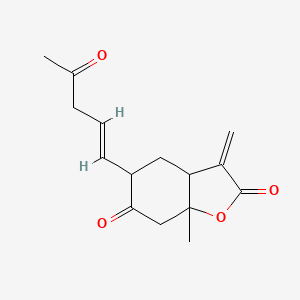

![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)
